REACTION_SMILES
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[Br:7][c:8]1[cH:9][cH:10][c:11]2[c:12]([S:17](=[O:18])(=[O:19])[CH3:20])[n:13][nH:14][c:15]2[cH:16]1.[CH3:1][C:2]([CH3:3])([O-:4])[CH3:5].[CH3:21][Si:22]([CH2:23][CH2:24][O:25][CH2:26][Cl:27])([CH3:28])[CH3:29].[Na+:6].[O:30]1[CH2:31][CH2:32][CH2:33][CH2:34]1>>[Br:7][c:8]1[cH:9][cH:10][c:11]2[c:12]([S:17](=[O:18])(=[O:19])[CH3:20])[n:13][n:14]([CH2:26][O:25][CH2:24][CH2:23][Si:22]([CH3:21])([CH3:28])[CH3:29])[c:15]2[cH:16]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CS(=O)(=O)c1n[nH]c2cc(Br)ccc12
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CC(C)(C)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C[Si](C)(C)CCOCCl
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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|
Type
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product
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Smiles
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C[Si](C)(C)CCOCn1nc(S(C)(=O)=O)c2ccc(Br)cc21
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |